molecular formula C17H24N4O2 B2536021 tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate CAS No. 2094920-12-2

tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B2536021
CAS No.: 2094920-12-2
M. Wt: 316.405
InChI Key: TWNXYYYWFQSZCH-UHFFFAOYSA-N
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Description

tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a benzodiazole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzodiazole intermediate.

    Introduction of the tert-Butyl Group: The tert-butyl group is typically introduced through a tert-butylation reaction using tert-butyl chloride and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The benzodiazole ring can be reduced under hydrogenation conditions to form a dihydrobenzodiazole.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Nitro or nitroso derivatives of the original compound.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodiazole moiety is known to interact with biological macromolecules, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate
  • tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
  • tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate is unique due to the presence of the benzodiazole moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with unique properties.

Properties

IUPAC Name

tert-butyl 4-(6-amino-1H-benzimidazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-19-13-5-4-12(18)10-14(13)20-15/h4-5,10-11H,6-9,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNXYYYWFQSZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094920-12-2
Record name tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate
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